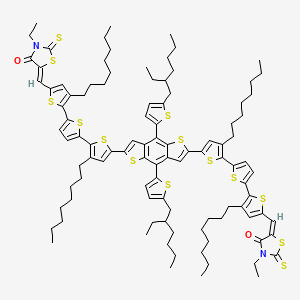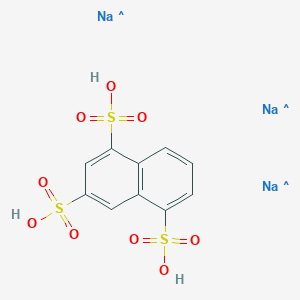![molecular formula C19H15BN2O2 B12821782 B-[3-(2-phenyl-1H-benzimidazol-1-yl)phenyl]Boronic acid](/img/structure/B12821782.png)
B-[3-(2-phenyl-1H-benzimidazol-1-yl)phenyl]Boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
B-[3-(2-phenyl-1H-benzimidazol-1-yl)phenyl]Boronic acid is a boronic acid derivative with the molecular formula C19H15BN2O2 and a molecular weight of 314.15 g/mol . This compound is characterized by the presence of a benzimidazole moiety, which is known for its wide range of biological activities and applications in medicinal chemistry .
Métodos De Preparación
The synthesis of B-[3-(2-phenyl-1H-benzimidazol-1-yl)phenyl]Boronic acid typically involves the reaction of 2-phenyl-1H-benzimidazole with a boronic acid derivative under specific conditions . One common method includes the use of Suzuki-Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of various boronic acid derivatives .
Análisis De Reacciones Químicas
B-[3-(2-phenyl-1H-benzimidazol-1-yl)phenyl]Boronic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly in the presence of suitable nucleophiles or electrophiles.
Common reagents used in these reactions include palladium catalysts for Suzuki-Miyaura coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
B-[3-(2-phenyl-1H-benzimidazol-1-yl)phenyl]Boronic acid has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of B-[3-(2-phenyl-1H-benzimidazol-1-yl)phenyl]Boronic acid involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, leading to its biological effects . The compound can inhibit the activity of certain enzymes, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
B-[3-(2-phenyl-1H-benzimidazol-1-yl)phenyl]Boronic acid can be compared with other similar compounds, such as:
2-phenylbenzimidazole: Known for its anticancer and antibacterial properties.
3-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenylboronic acid: Another boronic acid derivative with similar applications in organic synthesis and medicinal chemistry.
Indole derivatives: These compounds share structural similarities with benzimidazole derivatives and are known for their wide range of biological activities.
The uniqueness of this compound lies in its specific structure, which combines the properties of boronic acids and benzimidazole moieties, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C19H15BN2O2 |
|---|---|
Peso molecular |
314.1 g/mol |
Nombre IUPAC |
[3-(2-phenylbenzimidazol-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C19H15BN2O2/c23-20(24)15-9-6-10-16(13-15)22-18-12-5-4-11-17(18)21-19(22)14-7-2-1-3-8-14/h1-13,23-24H |
Clave InChI |
FFBCPWSXGGYBLU-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC=C1)N2C3=CC=CC=C3N=C2C4=CC=CC=C4)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-Dimethyl-1H-benzo[d]imidazol-4-amine](/img/structure/B12821716.png)

![4-(3'-Bromo-[1,1'-biphenyl]-3-yl)-2,6-diphenylpyridine](/img/structure/B12821730.png)
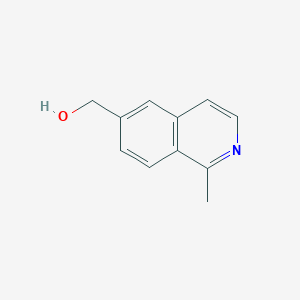
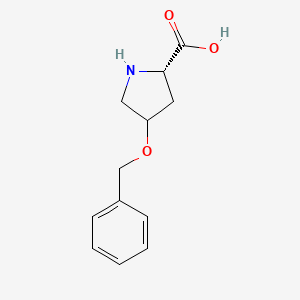
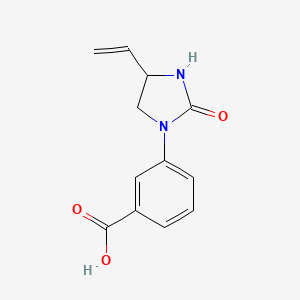
![(1R,2S,3S,4S,5S,11S,14S,17S,19R,21R,23S,25R,26R,27S,31R,34S)-25-[(2S)-2,3-dihydroxypropyl]-2,5-dihydroxy-26-methoxy-19-methyl-13,20-dimethylidene-24,35,36,37,38,39-hexaoxaheptacyclo[29.3.1.13,6.14,34.111,14.117,21.023,27]nonatriacontane-8,29-dione](/img/structure/B12821738.png)

![2,4,7-Trimethyl-1H-benzo[d]imidazole](/img/structure/B12821750.png)

![[3-(1,3-Thiazol-2-yloxy)phenyl]methanamine](/img/structure/B12821756.png)
